5-Nonynoic acid
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Overview
Description
5-Nonynoic acid is an organic compound with the molecular formula C₉H₁₄O₂. It is a medium-chain fatty acid characterized by the presence of a triple bond between the fifth and sixth carbon atoms in its nine-carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Nonynoic acid can be synthesized through various methods. One common approach involves the oxidation of 5-nonyne using strong oxidizing agents such as potassium permanganate (KMnO₄) or ozone (O₃). The reaction typically requires controlled conditions to ensure the selective oxidation of the triple bond to form the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound often involves the ozonolysis of oleic acid, followed by the reduction of the resulting ozonide to yield the desired product. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Nonynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form a diketone or carboxylic acid.
Reduction: Hydrogenation of the triple bond yields nonanoic acid.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst
Substitution: Alcohols or amines in the presence of acid catalysts
Major Products Formed:
Oxidation: Nonanoic acid, diketones
Reduction: Nonanoic acid
Substitution: Esters, amides
Scientific Research Applications
5-Nonynoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in cell signaling and as a modulator of enzyme activity.
Medicine: Investigated for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants
Mechanism of Action
The mechanism of action of 5-Nonynoic acid involves its interaction with various molecular targets. The triple bond in its structure allows it to participate in unique chemical reactions, such as cycloaddition and radical formation. These reactions can modulate enzyme activity and influence cellular processes. The carboxylic acid group also enables interactions with proteins and other biomolecules, affecting their function and stability .
Comparison with Similar Compounds
Nonanoic acid: A saturated fatty acid with similar chain length but lacking the triple bond.
Octynoic acid: An eight-carbon fatty acid with a triple bond.
Decynoic acid: A ten-carbon fatty acid with a triple bond.
Uniqueness: 5-Nonynoic acid is unique due to the position of its triple bond, which imparts distinct chemical reactivity compared to its saturated and unsaturated counterparts. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications .
Properties
CAS No. |
56630-34-3 |
---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
non-5-ynoic acid |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h2-3,6-8H2,1H3,(H,10,11) |
InChI Key |
GIMQQWKASGCRDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CCCCC(=O)O |
Origin of Product |
United States |
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